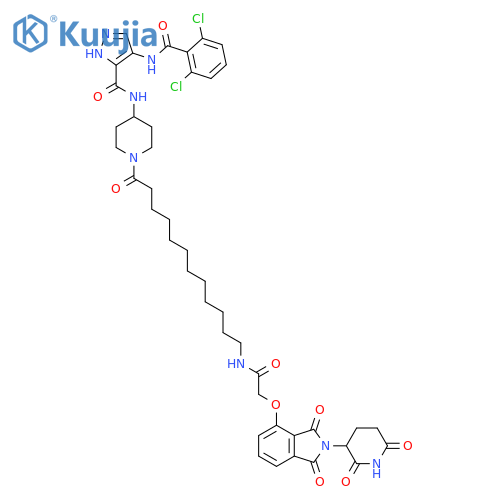Cas no 2935587-90-7 (PROTAC CDK9 degrader-7)

PROTAC CDK9 degrader-7 structure
商品名:PROTAC CDK9 degrader-7
PROTAC CDK9 degrader-7 化学的及び物理的性質
名前と識別子
-
- 2935587-90-7
- HY-149964
- PROTAC CDK9 degrader-7
- CS-0738526
-
- インチ: 1S/C43H50Cl2N8O9/c44-28-13-11-14-29(45)37(28)40(58)49-30-24-47-51-38(30)41(59)48-26-19-22-52(23-20-26)35(56)16-8-6-4-2-1-3-5-7-9-21-46-34(55)25-62-32-15-10-12-27-36(32)43(61)53(42(27)60)31-17-18-33(54)50-39(31)57/h10-15,24,26,31H,1-9,16-23,25H2,(H,46,55)(H,47,51)(H,48,59)(H,49,58)(H,50,54,57)
- InChIKey: VOTFYHWCGUFSOV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1C(NC1C=NNC=1C(NC1CCN(C(CCCCCCCCCCCNC(COC2=CC=CC3C(N(C(C=32)=O)C2C(NC(CC2)=O)=O)=O)=O)=O)CC1)=O)=O)Cl
計算された属性
- せいみつぶんしりょう: 892.3077806g/mol
- どういたいしつりょう: 892.3077806g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 62
- 回転可能化学結合数: 20
- 複雑さ: 1620
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 229Ų
- 疎水性パラメータ計算基準値(XlogP): 6
PROTAC CDK9 degrader-7 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A2273172-1mg |
PROTAC CDK9 degrader-7 |
2935587-90-7 | 98% | 1mg |
$287.0 | 2025-03-05 | |
| Ambeed | A2273172-5mg |
PROTAC CDK9 degrader-7 |
2935587-90-7 | 98% | 5mg |
$716.0 | 2025-03-05 | |
| Ambeed | A2273172-10mg |
PROTAC CDK9 degrader-7 |
2935587-90-7 | 98% | 10mg |
$1154.0 | 2025-03-05 |
PROTAC CDK9 degrader-7 関連文献
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
2935587-90-7 (PROTAC CDK9 degrader-7) 関連製品
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2935587-90-7)

清らかである:99%/99%/99%
はかる:1mg/5mg/10mg
価格 ($):258/644/1039